5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring. The molecule also contains a dimethyl group and an oxolane ring attached to the pyrrolopyrimidine core.Scientific Research Applications
Synthesis and Biological Activity
The compound, 5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is part of a broader class of pyrrolo[2,3-d]pyrimidines, which have been explored for their various biological activities and potential applications in scientific research. While direct research on this specific compound is scarce, studies on structurally related compounds provide insights into the potential applications and significance of this class of compounds in scientific research.
Antimicrobial and Insecticidal Potential : A study explored the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research highlights the potential of pyrrolo[2,3-d]pyrimidines in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Inhibitory Activity on Xanthine Oxidase : Another study focused on the synthesis of isomeric N-methyl-7-deazaguanines, which are structurally related to pyrrolo[2,3-d]pyrimidines, demonstrating their inhibitory activity on xanthine oxidase, a key enzyme involved in the metabolic breakdown of purines in humans, which is a potential target for gout treatment (Seela et al., 1984).
Antifolate Inhibitors of Thymidylate Synthase : The synthesis of classical and nonclassical 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase was investigated, providing a foundation for the development of antitumor agents. This underscores the relevance of pyrrolo[2,3-d]pyrimidines in cancer research and their potential therapeutic applications (Gangjee et al., 1999).
Antifungal Activity : A study on the antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound on fungi like Aspergillus terreus and Aspergillus niger suggests the potential of pyrrolo[2,3-d]pyrimidines in developing new antifungal agents. The derivatives exhibited significant antifungal activity, highlighting their importance in addressing fungal infections (Jafar et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
5,6-dimethyl-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAQFXXSPQYLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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